molecular formula C10H12N2O3 B016817 Ethyl-N-(2-methyl-3-nitrophenyl)formimidate CAS No. 115118-93-9

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

Cat. No.: B016817
CAS No.: 115118-93-9
M. Wt: 208.21 g/mol
InChI Key: NONIOTXCYPEXMP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect the protein’s function. These interactions are crucial for its applications in proteomics and biochemical research .

Comparison with Similar Compounds

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate can be compared with other similar compounds, such as:

    Ethyl-N-(2-methyl-4-nitrophenyl)formimidate: Similar structure but with the nitro group in a different position.

    Ethyl-N-(2-methyl-3-aminophenyl)formimidate: Similar structure but with an amino group instead of a nitro group.

    Ethyl-N-(2-methyl-3-chlorophenyl)formimidate: Similar structure but with a chloro group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .

Properties

IUPAC Name

ethyl N-(2-methyl-3-nitrophenyl)methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIOTXCYPEXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448062
Record name Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115118-93-9
Record name Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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